(2-chloro-5-methylphenoxy)acetic acid

Herbicide Development Structure-Activity Relationship Auxin Mimicry

Agrochemical SAR labs often cannot source the precise 2:5-disubstituted phenoxyacetic isomer needed to differentiate auxin activity from MCPA or 2,4-D. (2-Chloro-5-methylphenoxy)acetic acid (CAS 1556-00-9) supplies the exact ortho-Cl / meta-CH₃ pattern for unambiguous structure-activity data. • Unique 2:5-substitution vs. MCPA (4-Cl-2-Me) and 2,4-D (2,4-diCl) - critical for resolving positional effects in auxin bioassays. • Essential core for phenoxyacetoxy-thienyl-methylphosphinates; dual herbicidal/fungicidal lead series not accessible from common analogs. • Physicochemical benchmarks: mp 148-149°C, pKa 3.08, LogP 2.1-2.5 - supports pre-formulation, crystallization, and environmental partitioning studies. Supplied ≥95% purity for agrochemical R&D and analytical method development.

Molecular Formula C9H8ClO3-
Molecular Weight 199.61 g/mol
CAS No. 1556-00-9
Cat. No. B109179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chloro-5-methylphenoxy)acetic acid
CAS1556-00-9
Synonyms[(6-chloro-m-tolyl)oxy]-(8CI) Acetic Acid;  2-(2-Chloro-5-methylphenoxy)acetic Acid;  2-Chloro-5-methylphenoxyacetic Acid_x000B__x000B_
Molecular FormulaC9H8ClO3-
Molecular Weight199.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)OCC(=O)[O-]
InChIInChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyJEJIBWJTYHKGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methylphenoxyacetic Acid: Technical Profile & Procurement


(2-chloro-5-methylphenoxy)acetic acid (CAS 1556-00-9) is a chlorinated and methyl-substituted phenoxyacetic acid derivative belonging to the class of synthetic auxin herbicides and plant growth regulators [1]. This compound is characterized by the specific positioning of a chlorine atom at the ortho (2-) position and a methyl group at the meta (5-) position on the phenoxy ring [2], a substitution pattern that distinguishes it from widely commercialized analogs such as MCPA (4-chloro-2-methyl) and 2,4-D (2,4-dichloro). It is utilized as a key intermediate in the synthesis of novel agrochemicals, including phenoxyacetoxy-thienyl-methylphosphinates with herbicidal and fungicidal activities .

2-Chloro-5-methylphenoxyacetic Acid: Differentiation from MCPA and 2,4-D


Phenoxyacetic acid derivatives are not interchangeable due to the profound influence of chlorine and methyl substitution patterns on both biological activity and physicochemical behavior. Systematic studies demonstrate that the 2:5-disubstitution pattern present in (2-chloro-5-methylphenoxy)acetic acid confers high plant growth-regulating activity, distinct from the 4-chloro-2-methyl pattern of MCPA or the 2,4-dichloro pattern of 2,4-D [1]. Differences in pKa (~3.08 vs 3.14 for MCPA) and melting point (148–149 °C vs 114–118 °C for MCPA) also affect handling, formulation, and reactivity . These structural nuances mean that substituting a close analog can fundamentally alter experimental outcomes, synthetic yields, or the selectivity profile of derivative compounds [2].

Quantitative Differentiation Evidence


Growth-Regulating Activity: Positional Isomerism

In a comprehensive structure-activity study of chloro- and methyl-substituted phenoxyacetic acids, the 2:5-disubstituted compound (2-chloro-5-methyl) exhibited high physiological activity in the wheat cylinder, pea segment, and pea curvature tests [1]. The study explicitly identifies the 2:5-substitution pattern among those conferring high activity, alongside 3-, 4-, 2:4-, and 3:4-positions [1]. This 2:5-disubstitution pattern distinguishes (2-chloro-5-methylphenoxy)acetic acid from the 4-chloro-2-methyl pattern of MCPA, which is also active but represents a different electronic and steric profile [1].

Herbicide Development Structure-Activity Relationship Auxin Mimicry

Melting Point: Comparison with MCPA

(2-chloro-5-methylphenoxy)acetic acid exhibits a melting point of 148–149 °C , which is significantly higher than that of the widely used analog MCPA (4-chloro-2-methylphenoxyacetic acid), which melts at 114–118 °C [1]. This ~30–34 °C difference in melting point reflects the impact of the 2:5-substitution pattern on crystal lattice energy and can influence solid-state stability, purification by recrystallization, and handling at elevated temperatures [2].

Formulation Science Chemical Handling Crystallization

pKa Comparison: MCPA and 2,4-D

The predicted pKa of (2-chloro-5-methylphenoxy)acetic acid is 3.08 ± 0.10 . This value is marginally lower than the predicted pKa of MCPA (3.14 ± 0.10) and higher than the reported pKa of 2,4-D (2.64–2.92) [1]. These differences in acid strength, while small, reflect the distinct electron-withdrawing and donating effects of the 2-chloro-5-methyl substitution pattern and can influence ionization state, solubility, and membrane permeability in biological or environmental systems .

Physicochemical Profiling Drug Design Environmental Fate

LogP Comparison: MCPA

The calculated octanol-water partition coefficient (LogP) for (2-chloro-5-methylphenoxy)acetic acid is approximately 2.11–2.47 [1]. In comparison, the widely used analog MCPA has a reported LogP of approximately 2.70 [2]. The slightly lower lipophilicity of the target compound may translate to differences in chromatographic retention, membrane permeability, and environmental partitioning behavior [1].

QSAR Modeling ADME Prediction Chromatography

Synthetic Intermediate for Agrochemical Phosphinates

(2-chloro-5-methylphenoxy)acetic acid is specifically cited as a reagent in the synthesis of novel phenoxyacetoxy-thienyl-methylphosphinates, a class of compounds exhibiting both herbicidal and fungicidal activities . This application is distinct from the direct herbicidal use of MCPA and 2,4-D, positioning the compound as a specialized synthetic building block for generating new chemical entities with dual modes of action .

Agrochemical Synthesis Herbicide Development Fungicide Development

2-Chloro-5-methylphenoxyacetic Acid: Application Scenarios


SAR Studies of Auxinic Herbicides

Investigators exploring the relationship between phenoxy ring substitution patterns and plant growth-regulating activity should procure (2-chloro-5-methylphenoxy)acetic acid as a key member of the 2:5-disubstituted series. Its documented high activity in classical wheat cylinder and pea bioassays [1] provides a critical data point when constructing SAR models comparing ortho/meta vs. para/meta substitution.

Synthesis of Novel Phosphinate Agrochemicals

Research groups focused on developing next-generation agrochemicals with dual herbicidal and fungicidal properties should utilize this compound as a core reagent. The specific 2-chloro-5-methyl substitution pattern is required for the synthesis of the phenoxyacetoxy-thienyl-methylphosphinate scaffold, a class of compounds not accessible from MCPA or 2,4-D .

Physicochemical Benchmarking & Formulation

Scientists involved in pre-formulation studies or analytical method development for phenoxyacetic acid derivatives can leverage the distinct melting point (148–149 °C) and pKa (3.08) of this compound as benchmark values . These properties differ measurably from MCPA and 2,4-D, enabling comparative studies of thermal stability, crystallization behavior, and pH-dependent solubility [2].

Environmental Fate & Transport Modeling

Researchers modeling the environmental partitioning of chlorinated phenoxyacetic acids should include (2-chloro-5-methylphenoxy)acetic acid in their analyte panel. Its calculated LogP (2.11–2.47) and pKa (3.08) [3] provide distinct values that contribute to a more comprehensive understanding of how subtle substitution changes affect sorption, leaching potential, and bioavailability in soil and water systems.

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